molecular formula C12H12ClN3 B1467724 4-[(1S)-(1-phenylethyl)amino]-6-chloropyrimidine CAS No. 372183-76-1

4-[(1S)-(1-phenylethyl)amino]-6-chloropyrimidine

Cat. No.: B1467724
CAS No.: 372183-76-1
M. Wt: 233.69 g/mol
InChI Key: HLXQFVUPAUJHJI-VIFPVBQESA-N
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Description

4-[(1S)-(1-phenylethyl)amino]-6-chloropyrimidine, also known as 4-PECP, is a synthetic molecule that has been studied for its potential applications in scientific research. It is a heterocyclic compound that contains both nitrogen and chlorine atoms and is a derivative of pyrimidine. 4-PECP has been studied for its potential to be used in a variety of laboratory experiments, including those related to biochemistry and physiology, due to its ability to bind to various proteins and enzymes.

Scientific Research Applications

Synthesis and Characterization

4-[(1S)-(1-Phenylethyl)amino]-6-chloropyrimidine is a derivative of pyrimidine, a class of compounds with wide applications in chemical synthesis and medicinal chemistry. Research focused on the synthesis and characterization of pyrimidine derivatives highlights the versatility of these compounds. For instance, the synthesis and characterization of stable betainic pyrimidinaminides demonstrated the formation of 6-amino substituted (5-chloropyrimidine-2,4-diyl)bis(hetarenium) salts under specific conditions, emphasizing the role of the substitution pattern and reaction conditions in determining the final products (Schmidt, 2002).

Catalytic Properties and Reactions

The compound's framework allows for various chemical transformations, including nucleophilic substitution reactions. A study on the aminolysis of 6-chloropyrimidine catalyzed by derivatives of uracil revealed the importance of proton affinity in the catalysis process, suggesting potential applications in synthesizing more complex molecules through selective aminolysis (Rankin et al., 2001).

Pharmaceutical Applications

While the direct applications of this compound in pharmaceuticals were not explicitly mentioned, related pyrimidine derivatives have been explored for their medicinal properties. For example, compounds synthesized from chloropyrimidines, including those with similar structural features, have shown potential in antimicrobial activity, providing a foundation for developing novel therapeutic agents (Bhat & Begum, 2021).

Properties

IUPAC Name

6-chloro-N-[(1S)-1-phenylethyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c1-9(10-5-3-2-4-6-10)16-12-7-11(13)14-8-15-12/h2-9H,1H3,(H,14,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXQFVUPAUJHJI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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